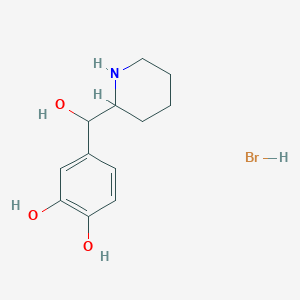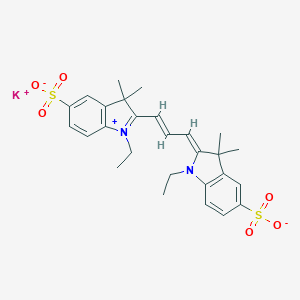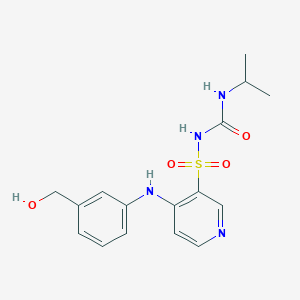
Hydroxy Torsemide
Overview
Description
Hydroxy Torsemide is an aromatic primary alcohol resulting from the hydroxylation of the 3’-methyl group of the phenyl ring of Torsemide . Torsemide itself is a pyridine-sulfonylurea derivative and a high-efficiency loop diuretic used primarily for the treatment of hypertension and edema associated with heart failure, renal failure, or liver disease . This compound is a metabolite of Torsemide and shares some of its pharmacological properties.
Preparation Methods
The synthesis of Hydroxy Torsemide involves the hydroxylation of Torsemide. The specific synthetic routes and reaction conditions for this compound are not extensively documented in the literature. the general process involves the introduction of a hydroxyl group to the 3’-methyl group of the phenyl ring of Torsemide. This can be achieved through various hydroxylation reactions using suitable reagents and catalysts under controlled conditions.
Industrial production methods for this compound would likely follow similar principles, with optimization for large-scale synthesis, including considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Hydroxy Torsemide, like other aromatic primary alcohols, can undergo several types of chemical reactions:
Oxidation: this compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding hydrocarbon by removing the hydroxyl group.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Esterification: this compound can react with carboxylic acids or their derivatives to form esters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Hydroxy Torsemide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various chemical compounds and as a reference standard in analytical chemistry.
Biology: this compound is studied for its biological activity and potential therapeutic effects, particularly in relation to its parent compound, Torsemide.
Medicine: Research on this compound focuses on its pharmacokinetics, pharmacodynamics, and potential use as a diuretic and antihypertensive agent.
Industry: this compound can be used in the development of new pharmaceuticals and as a quality control standard in the production of Torsemide-based medications.
Mechanism of Action
The mechanism of action of Hydroxy Torsemide is similar to that of Torsemide. It acts by inhibiting the reabsorption of sodium and chloride in the ascending loop of Henle and distal renal tubule. This inhibition interferes with the chloride-binding cotransport system, leading to increased excretion of water, sodium, chloride, magnesium, and calcium . The molecular targets and pathways involved include the Na+/K+/Cl- pump on the luminal cell membrane surface .
Comparison with Similar Compounds
Hydroxy Torsemide can be compared with other loop diuretics such as Furosemide, Bumetanide, and Ethacrynic Acid:
Furosemide: Another widely used loop diuretic with a similar mechanism of action but different pharmacokinetic properties.
Bumetanide: A more potent loop diuretic with a shorter duration of action compared to Torsemide.
Ethacrynic Acid: A loop diuretic that does not contain a sulfonamide group, making it suitable for patients with sulfonamide allergies.
This compound is unique due to its specific hydroxylation, which may influence its pharmacological properties and metabolism compared to its parent compound, Torsemide, and other similar diuretics.
Properties
IUPAC Name |
1-[4-[3-(hydroxymethyl)anilino]pyridin-3-yl]sulfonyl-3-propan-2-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S/c1-11(2)18-16(22)20-25(23,24)15-9-17-7-6-14(15)19-13-5-3-4-12(8-13)10-21/h3-9,11,21H,10H2,1-2H3,(H,17,19)(H2,18,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYVLAMJCQZUCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70560767 | |
| Record name | 4-[3-(Hydroxymethyl)anilino]-N-[(propan-2-yl)carbamoyl]pyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99300-68-2 | |
| Record name | 4-((3-(Hydroxymethyl)phenyl)amino)-N-(((1-methylethyl)amino)carbonyl)-3-pyridinesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099300682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[3-(Hydroxymethyl)anilino]-N-[(propan-2-yl)carbamoyl]pyridine-3-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70560767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-((3-(HYDROXYMETHYL)PHENYL)AMINO)-N-(((1-METHYLETHYL)AMINO)CARBONYL)-3-PYRIDINESULFONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JP35BY96VZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


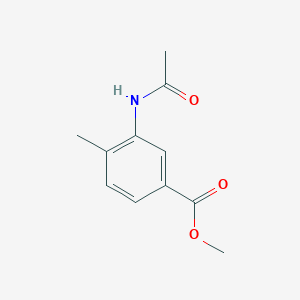
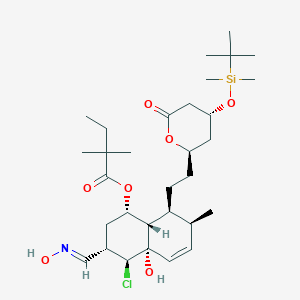
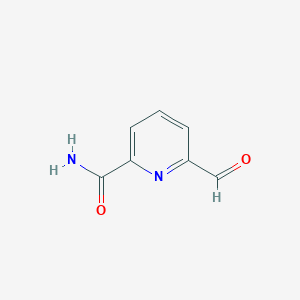


![(R)-2-(2,4-Difluorophenyl)-3-[1H-1,2,4]triazol-1-ylpropane-1,2-diol](/img/structure/B138510.png)
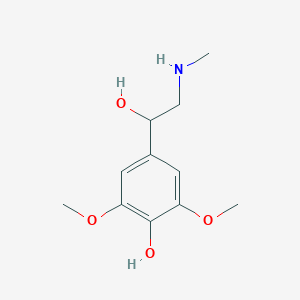
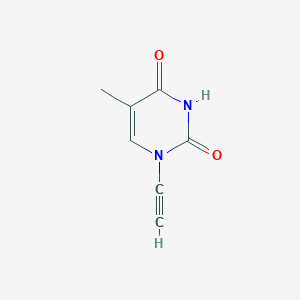
![8-(4-Bromophenyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B138518.png)
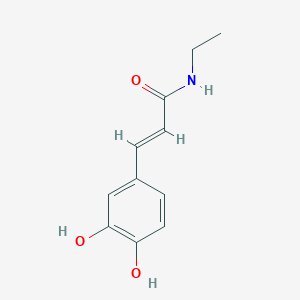
![(2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-2-(4-aminophenyl)sulfanyl-4-hydroxyoxane-2-carboxylic acid](/img/structure/B138524.png)
